Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C17H17NO4S. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the esterification process. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring using a phenyl halide and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene or phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: This compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s amido and ester functional groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-(3-oxobutanamido)thiophene-3-carboxylate: Lacks the phenyl group, resulting in different electronic and steric properties.
4-(3-oxobutanamido)benzoic acid: Contains a benzoic acid moiety instead of the thiophene ring, leading to different biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring, offering unique biological properties and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a versatile compound for various scientific and industrial applications.
Biological Activity
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H17N1O3S1
- Molecular Weight : 331.39 g/mol
- CAS Number : 568559-93-3
The compound features a thiophene ring substituted with a phenyl group and an amide functional group, contributing to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors through methods such as:
- Condensation Reactions : Combining thiophene derivatives with amides.
- Cyclization : Formation of the thiophene ring through cyclization reactions.
- Esterification : Finalizing the structure by esterifying the carboxylic acid group.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing the thiophene moiety have been evaluated for their ability to inhibit cancer cell proliferation in various assays.
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 10 | Breast Cancer Cells |
Compound B | 5 | Lung Cancer Cells |
This compound | TBD | TBD |
The proposed mechanism of action includes:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in cancer cell growth, such as protein kinases.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
-
Study on Antitumor Activity :
- A study evaluated the efficacy of this compound against various cancer cell lines. The compound showed promising results in vitro, indicating potential for further development as an anticancer agent.
-
Pharmacokinetics and Toxicology :
- Research on the pharmacokinetics revealed favorable absorption and distribution characteristics. However, toxicity assessments are ongoing to determine safe dosage levels for clinical applications.
Properties
IUPAC Name |
ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-17(21)15-13(12-7-5-4-6-8-12)10-23-16(15)18-14(20)9-11(2)19/h4-8,10H,3,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCMUTDTRYPLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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